molecular formula C16H19NO4S2 B2674902 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797876-18-6

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2674902
CAS RN: 1797876-18-6
M. Wt: 353.45
InChI Key: RVDVBPFQPDBSTR-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as MTSET, is a sulfhydryl-reactive compound that has been widely used in scientific research. This compound is synthesized by the reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride with 2-(methylthio)ethylamine in the presence of sodium bicarbonate.

Scientific Research Applications

Pharmacological Activities of Furanyl Derivatives

Research on furanyl compounds derived from red seaweed Gracilaria opuntia revealed significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds showed potential anti-inflammatory properties by inhibiting pro-inflammatory enzymes and exhibited antioxidative properties comparable to synthetic antioxidants. Such findings suggest the potential application of related sulfonamide derivatives in developing anti-inflammatory and antioxidant therapies (Makkar & Chakraborty, 2018).

Antiviral Activity of Thiadiazole Sulfonamides

A study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives highlighted their synthesis and evaluation for antiviral activities, particularly against tobacco mosaic virus. This indicates the potential for sulfonamide derivatives in antiviral drug development (Chen et al., 2010).

Carbonic Anhydrase Inhibition for Antitumor Applications

Halogenated sulfonamides were synthesized and evaluated as inhibitors of the carbonic anhydrase IX isozyme, a tumor-associated enzyme. The study identified potent inhibitors, suggesting the application of sulfonamide derivatives in designing antitumor agents (Ilies et al., 2003).

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-11-3-6-16(22-11)15(20-2)10-17-23(18,19)13-4-5-14-12(9-13)7-8-21-14/h3-6,9,15,17H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDVBPFQPDBSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

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